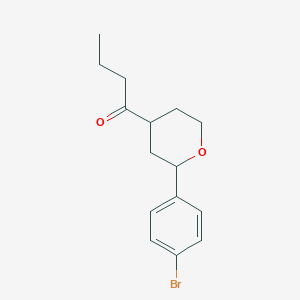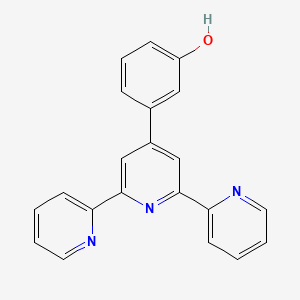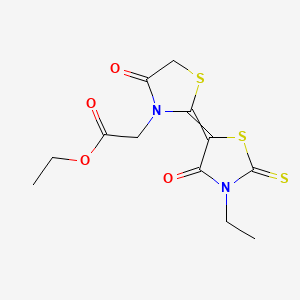
3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-噻唑烷乙酸,2-(3-乙基-4-氧代-2-硫代-5-噻唑烷亚基)-4-氧代-,乙酯是一种复杂的有机化合物,属于噻唑烷类。噻唑烷以其多种生物活性而闻名,常因其潜在的治疗应用而被研究。
准备方法
合成路线和反应条件
3-噻唑烷乙酸,2-(3-乙基-4-氧代-2-硫代-5-噻唑烷亚基)-4-氧代-,乙酯的合成通常涉及适当的噻唑烷衍生物与乙酸和乙酯基团的缩合反应。反应条件通常需要控制温度并加入催化剂以促进目标产物的形成。
工业生产方法
在工业生产中,这种化合物的生产可能涉及大规模的间歇反应,并在优化条件下进行,以最大限度地提高产率和纯度。使用自动化反应器和连续监测系统可以确保一致的质量和效率。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
还原: 去除氧原子或添加氢原子,通常使用硼氢化钠等还原剂。
取代: 用另一个官能团取代一个官能团,通常由亲核试剂或亲电试剂促进。
常见试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在受控温度下。
取代: 卤化剂、亲核试剂和亲电试剂在各种溶剂条件下。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成亚砜或砜,而还原可能生成醇或胺。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 探索其在治疗各种疾病方面的潜在治疗效果。
工业: 用作生产药物和其他精细化学品的中间体。
作用机制
该化合物的作用机制涉及其与特定分子靶点和途径的相互作用。它可能与酶或受体结合,调节其活性,并导致各种生物学效应。确切的途径和靶点取决于具体应用和使用环境。
相似化合物的比较
类似化合物
噻唑烷-2,4-二酮: 以其降血糖特性而闻名。
噻唑烷-4-羧酸: 研究其潜在的治疗效果。
噻唑烷-2-硫酮: 研究其抗菌活性。
独特性
3-噻唑烷乙酸,2-(3-乙基-4-氧代-2-硫代-5-噻唑烷亚基)-4-氧代-,乙酯由于其官能团的独特组合而脱颖而出,这些官能团可能赋予其他噻唑烷衍生物中没有的特定生物活性或化学反应性。
属性
分子式 |
C12H14N2O4S3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
ethyl 2-[2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3 |
InChI 键 |
HSTGIAIKRAGWIE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B11815456.png)

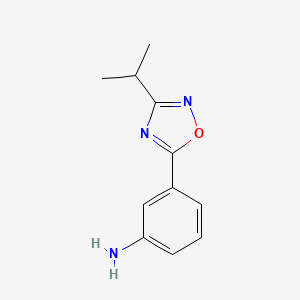
![2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B11815474.png)
![methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11815480.png)
![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)
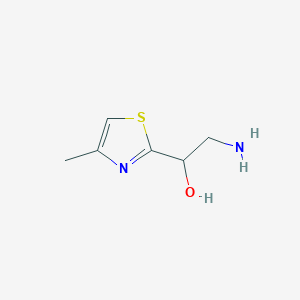
![N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)
